An In-depth Technical Guide on the Chemical Properties of 5-Bromo-1,2-dimethyl-3-nitrobenzene
An In-depth Technical Guide on the Chemical Properties of 5-Bromo-1,2-dimethyl-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-Bromo-1,2-dimethyl-3-nitrobenzene (CAS No: 18873-95-5).[1][2][3] Due to the limited availability of specific experimental data for this particular isomer, this document also incorporates data from structurally similar compounds to offer a broader context for its chemical behavior. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a foundational understanding of this compound's potential applications.
Chemical Identity and Physicochemical Properties
5-Bromo-1,2-dimethyl-3-nitrobenzene is a polysubstituted aromatic compound. Its structure incorporates a bromine atom, two methyl groups, and a nitro group attached to a benzene ring.[1][2] This substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules.[4]
Table 1: Chemical Identifiers for 5-Bromo-1,2-dimethyl-3-nitrobenzene
| Identifier | Value |
| IUPAC Name | 5-Bromo-1,2-dimethyl-3-nitrobenzene |
| CAS Number | 18873-95-5[2][3] |
| Molecular Formula | C₈H₈BrNO₂[1][2][5] |
| Molecular Weight | 230.06 g/mol [5][6] |
| InChI Key | HPXSPJGSFHLODM-UHFFFAOYSA-N[2] |
Table 2: Physicochemical Properties
Quantitative experimental data for 5-Bromo-1,2-dimethyl-3-nitrobenzene is not extensively reported. The following table includes available data for the target compound and related isomers for comparison.
| Property | 5-Bromo-1,2-dimethyl-3-nitrobenzene | 1-Bromo-2,4-dimethyl-5-nitrobenzene (Isomer) |
| Appearance | - | Pale yellow solid[5] |
| Melting Point | 65-67 °C[2] | 54-56 °C[5] |
| Boiling Point | 294.2±35.0 °C (Predicted)[2] | 293.641 °C at 760 mmHg[5] |
| Density | 1.533±0.06 g/cm³ (Predicted)[2] | 1.534 g/cm³[5] |
| Flash Point | 131.7±25.9 °C (Predicted)[2] | 131.389 °C[5] |
| Refractive Index | 1.583 (Predicted)[2] | 1.583[5] |
| Solubility | - | Slightly soluble in water[5] |
| XLogP3 | 3.44[2] | 3.2[7][6] |
| Topological Polar Surface Area (TPSA) | 45.8 Ų[2] | 45.8 Ų[7][6] |
Synthesis and Experimental Protocols
Hypothetical Synthetic Workflow:
The synthesis would likely involve the nitration of 3-Bromo-1,2-dimethylbenzene. The directing effects of the substituents on the aromatic ring are crucial for determining the regioselectivity of the reaction.
Caption: Hypothetical workflow for the synthesis of 5-Bromo-1,2-dimethyl-3-nitrobenzene.
Generalized Experimental Protocol for Nitration:
This protocol is based on general methods for the nitration of aromatic compounds and should be adapted and optimized for the specific substrate.[8][9]
-
Preparation of Nitrating Mixture: In a flask, carefully add concentrated nitric acid (HNO₃) dropwise to concentrated sulfuric acid (H₂SO₄) with cooling in an ice bath.[9][10]
-
Reaction Setup: Dissolve the starting material (e.g., 3-Bromo-1,2-dimethylbenzene) in a minimal amount of concentrated sulfuric acid and cool the mixture in an ice bath.[10]
-
Reagent Addition: Slowly add the cold nitrating mixture to the solution of the substituted benzene while maintaining a low temperature (e.g., below 10 °C).[10]
-
Reaction Monitoring: Stir the mixture at a low temperature until the reaction is complete, as monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[8][10]
-
Work-up: Upon completion, carefully pour the reaction mixture over crushed ice to quench the reaction and precipitate the crude product.[9][11]
-
Extraction and Purification: The crude product can be collected by filtration. The solid is then washed with water and a dilute solution of sodium bicarbonate.[11] Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[8][9][11]
Reactivity and Potential Applications
The reactivity of 5-Bromo-1,2-dimethyl-3-nitrobenzene is governed by the interplay of its substituents on the aromatic ring.
-
Nitro Group (-NO₂): This is a strong electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position.[10] The nitro group also activates the ring for nucleophilic aromatic substitution (SNAr), although this effect is strongest when it is ortho or para to a leaving group.[12][13][14][15] The nitro group can be readily reduced to an amine, providing a key functional group for further derivatization in pharmaceutical synthesis.[16]
-
Bromine Atom (-Br): The bromine atom is a deactivating group due to its inductive effect but is an ortho, para-director due to resonance.[10] It serves as an excellent handle for various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, which are pivotal in modern drug discovery for forming carbon-carbon and carbon-heteroatom bonds.[12][16]
-
Methyl Groups (-CH₃): These are activating, ortho, para-directing groups.[10]
This combination of functional groups makes 5-Bromo-1,2-dimethyl-3-nitrobenzene a versatile building block for the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals.[4][11][12] For instance, derivatives of similar nitroaromatic compounds are explored as potential enzyme inhibitors.[12]
Potential Derivatization Pathways:
Caption: Potential chemical transformations of 5-Bromo-1,2-dimethyl-3-nitrobenzene.
Safety and Handling
While specific toxicity data for 5-Bromo-1,2-dimethyl-3-nitrobenzene is not available, compounds of this class (halogenated nitroaromatics) should be handled with care. Nitrobenzene and its derivatives are known to be toxic and can be absorbed through the skin.[17]
For the related isomer, 1-Bromo-2,4-dimethyl-5-nitrobenzene, the following GHS hazard statements have been reported:
-
Harmful if swallowed, in contact with skin, or if inhaled.[6]
-
Causes skin and serious eye irritation.[6]
-
May cause respiratory irritation.[6]
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store the compound in a cool, dry place away from heat and strong oxidizing agents.[10]
Conclusion
5-Bromo-1,2-dimethyl-3-nitrobenzene is a functionalized aromatic compound with significant potential as an intermediate in organic synthesis. While specific experimental data is limited, its structural features suggest a rich reactivity profile that can be exploited for the synthesis of diverse and complex target molecules. This guide has summarized the available information and provided context based on related compounds to aid researchers in its application. Further experimental studies are necessary to fully characterize its properties and explore its potential in drug development and other areas of chemical science.
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